Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate
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Overview
Description
Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate is an organic compound belonging to the pyranone family It is characterized by a pyran ring fused with a ketone and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate typically involves the reaction of 4-methyl-2-oxo-2H-pyran-6-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-methyl-2-oxo-2H-pyran-6-carboxylic acid.
Reduction: Formation of 4-methyl-2-hydroxy-2H-pyran-6-acetate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Hydroxy-2-quinolones: Share the pyranone core but with different substituents and biological activities.
Uniqueness: Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate is unique due to its specific ester and ketone functional groups, which confer distinct chemical reactivity and biological properties
Properties
CAS No. |
70007-83-9 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-6-oxopyran-2-yl)acetate |
InChI |
InChI=1S/C10H12O4/c1-3-13-9(11)6-8-4-7(2)5-10(12)14-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
HOAPSQMFSMCEOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=O)O1)C |
Origin of Product |
United States |
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